molecular formula C11H11NO2 B1595783 4-(oxiran-2-ylmethoxy)-1H-indole CAS No. 35308-87-3

4-(oxiran-2-ylmethoxy)-1H-indole

Cat. No.: B1595783
CAS No.: 35308-87-3
M. Wt: 189.21 g/mol
InChI Key: CTWQPSSVUYPWOM-UHFFFAOYSA-N
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Description

4-(oxiran-2-ylmethoxy)-1H-indole is a chemical compound that features an indole core structure substituted with an oxiranylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(oxiran-2-ylmethoxy)-1H-indole typically involves the reaction of indole with an epoxide-containing reagent under controlled conditions. One common method includes the use of 4-hydroxyindole as a starting material, which is then reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the oxiranylmethoxy group attached to the indole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(oxiran-2-ylmethoxy)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxirane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the opening of the oxirane ring and formation of diols.

    Substitution: The oxiranylmethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the oxirane ring, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Oxirane derivatives.

    Reduction: Diols.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

4-(oxiran-2-ylmethoxy)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactive oxirane group.

Mechanism of Action

The mechanism of action of 4-(oxiran-2-ylmethoxy)-1H-indole involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    2,5-Bis[(2-oxiranylmethoxy)methyl]-furan: Similar structure with an oxirane group attached to a furan ring.

    2,5-Bis[(2-oxiranylmethoxy)methyl]-benzene: Similar structure with an oxirane group attached to a benzene ring.

Uniqueness: 4-(oxiran-2-ylmethoxy)-1H-indole is unique due to its indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of the oxiranylmethoxy group adds to its reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

4-(oxiran-2-ylmethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-10-9(4-5-12-10)11(3-1)14-7-8-6-13-8/h1-5,8,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWQPSSVUYPWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956744
Record name 4-[(Oxiran-2-yl)methoxy]-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35308-87-3
Record name 4-(2-Oxiranylmethoxy)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35308-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Oxiranylmethoxy)-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035308873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Oxiran-2-yl)methoxy]-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(oxiranylmethoxy)-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-hydroxy indole (0.08 g, mmol) was dissolved in dimethylformamide (1.5 mL). Sodium hydride (0.02 g, 0.51 mmol) was slowly added to the reaction mixture followed by addition of (R)-glycidyl 3-nitrobenzene sulfonate (0.132, 0.51 mmol). A red color appeared. After 3 hour the reaction mixture was poured into a separatory funnel and ethyl acetate (100 mL) was added. The organic layer was washed 3 times with a 10% solution of sodium carbonate in water. The aqueous layers were discarded, the organic layer was dried with sodium sulfate and the solvent was removed by reduced pressure to yield crude product. The crude product was dissolved in ethyl acetate, Celite® (approximately 3 grams) was added, followed by removal of the solvent under reduced pressure. The Celite®/reaction mixture was loaded into an Isco solid phase loading cartridge. Flash chromatography was carried out using an Isco Companion automated chromatography system, silica column (4 g), initially holding at 5% ethyl acetate in heptane for 3 column volumes, increasing the ethyl acetate concentration to 60% over 40 column volumes, holding at 60% ethyl acetate for 10 more column volumes to yield the title compound as a residue.
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1.5 mL
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0.02 g
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0.51 mmol
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Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxyindole (0.50 g, 3.8 mmol) in dimethylsulfoxide (10 mL) at 45° C. were added potassium hydroxide (0.43 g, 7.6 mmol) and then epichlorohydrin (1.4 g, 15.2 mmol). After being stirred at 45° C. for 4 h, the reaction mixture was diluted with a saturated solution of NH4Cl and extracted with diethyl ether (3×50 mL). The combined organic layers were dried with Na2SO4, and concentrated. The residue was purified by column chromatography on silica gel with benzene/acetone mixtures to give the glycidyl 4-indolyl ether (compound 1a) (0.75 g, quant) as a colorless oil. See FIG. 18.
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0.5 g
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reactant
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0.43 g
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10 mL
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1.4 g
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reactant
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Synthesis routes and methods III

Procedure details

4-Hydroxy indole is allowed to react with epichlorohydrin to give 4-(2,3-epoxypropoxy)indole, (cf. Netherlands Pat. No. 6,601,040).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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